molecular formula C10H14N2 B8403222 N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine

N,N-dimethyl-2-(2-methyl-4-pyridyl)ethenamine

Cat. No. B8403222
M. Wt: 162.23 g/mol
InChI Key: ABQJPDCATHYDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07459563B2

Procedure details

1.63 g Dimethyl-[2-(2-methyl-pyridin-4-yl)-vinyl]-amine (10 mmol) were dissolved in 19 ml acetic acid containing 1 ml H2O. To the red solution maintained and stirred at ca. 15-20° C. was passed O3 (˜85 mmol/hour) for 1 hour. The reaction was mildly exothermic, changing in appearance from an orange (10 min) to a yellow solution (15 min) then from a yellow (20 min) to a white suspension (30 min). Excess ozone was purged with argon until a peroxide test was essentially negative. 1.02 ml 30% aqueous H2O2 (10 mmol) was added in one portion, and the resulting yellow suspension was stirred at 50° C. for 2 hours during which time a white suspension was formed. With the aid of toluene, the aqueous acetic acid solvent was removed under reduced pressure (45° C./100-50 mbar). The white residue was briefly digested in 25 ml tert. butyl methyl ether (TBME) at 40° C. then at ambient temperature for 30 min. The product was filtered, washed with TBME and dried for 2 hours at 45° C./25 mbar: 1.17 g (85%) biege crystals (GLC 98 area %, as trimethylsilylester).
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.02 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=CC1[CH:10]=[CH:9][N:8]=[C:7]([CH3:11])[CH:6]=1.O=[O+][O-].OO.[C:18]([OH:21])(=[O:20])[CH3:19]>>[CH3:11][C:7]1[CH:6]=[C:19]([CH:10]=[CH:9][N:8]=1)[C:18]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
1.63 g
Type
reactant
Smiles
CN(C=CC1=CC(=NC=C1)C)C
Name
Quantity
19 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
1.02 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at ca. 15-20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To the red solution maintained
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
changing in appearance from an orange (10 min) to a yellow solution (15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
from a yellow (20 min)
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to a white suspension (30 min)
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Excess ozone was purged with argon until a peroxide test
STIRRING
Type
STIRRING
Details
the resulting yellow suspension was stirred at 50° C. for 2 hours during which time a white suspension
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was formed
CUSTOM
Type
CUSTOM
Details
With the aid of toluene, the aqueous acetic acid solvent was removed under reduced pressure (45° C./100-50 mbar)
CUSTOM
Type
CUSTOM
Details
was briefly digested in 25 ml tert. butyl methyl ether (TBME) at 40° C.
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with TBME
CUSTOM
Type
CUSTOM
Details
dried for 2 hours at 45° C./25 mbar
Duration
2 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC=1C=C(C(=O)O)C=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.